molecular formula C15H15FN4OS B2940734 2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 790264-85-6

2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2940734
CAS RN: 790264-85-6
M. Wt: 318.37
InChI Key: ZGJCRHSKPOJNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolopyrimidines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antifungal Applications

Triazolopyrimidines, like the compound , have been found to exhibit potent antifungal properties. They are structurally similar to commercially available antifungal drugs such as fluconazole and voriconazole . These compounds can inhibit the growth of various fungal pathogens by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Anticancer Activities

Some triazolopyrimidines have shown promising results in inhibiting the proliferation of cancer cells. They can act as antiproliferative agents against a range of cancer cell lines, including breast, colon, and gastric cancers . Their mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Potency

The structural framework of triazolopyrimidines allows them to bind effectively with enzymes and receptors in biological systems, which can lead to significant antimicrobial activity. This makes them potential candidates for the development of new antibacterial agents, especially against multidrug-resistant strains of bacteria .

Cardiovascular Therapeutics

Triazolopyrimidines have applications in cardiovascular medicine, where they can be used to treat various cardiovascular disorders. They may function as inhibitors of enzymes or receptors involved in cardiovascular diseases, providing a new avenue for therapeutic intervention .

Antidiabetic Effects

The compound’s class has been associated with antidiabetic effects, particularly in the management of type 2 diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a potential treatment option for diabetic patients .

Material Science Applications

Beyond biomedical applications, triazolopyrimidines also have roles in material sciences. They can be incorporated into materials to impart specific properties, such as enhanced stability or novel functionalities, due to their unique chemical structure .

Mechanism of Action

Target of Action

It is known that triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine moiety, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active sites of enzymes . This interaction can lead to changes in the conformation of the target proteins, potentially altering their function.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and signal transduction, among others .

Pharmacokinetics

The presence of fluorine in the molecules is known to induce improved pharmacokinetic profiles of bioactive molecules, improving lipophilicity and suppressing metabolic detoxification . This could potentially increase the in vivo lifetime of the molecules and thus increase their tissue bioavailability.

Result of Action

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to show superior cytotoxic activities against certain cancer cell lines . This suggests that the compound could induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c1-9-6-10(2)20-14(17-9)18-15(19-20)22-8-11-4-5-13(21-3)12(16)7-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJCRHSKPOJNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325864
Record name 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

790264-85-6
Record name 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.